molecular formula C9H6N4O2S B186387 2-(3-Nitro-2-pyridylthio)pyridine CAS No. 62782-69-8

2-(3-Nitro-2-pyridylthio)pyridine

Cat. No. B186387
CAS RN: 62782-69-8
M. Wt: 234.24 g/mol
InChI Key: VKHXUEUJDJXTHS-UHFFFAOYSA-N
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Description

“2-(3-Nitro-2-pyridylthio)pyridine” is a chemical compound with the molecular formula C9H6N4O2S. It has an average mass of 234.234 Da and a monoisotopic mass of 234.021149 Da .


Molecular Structure Analysis

The molecular structure of “2-(3-Nitro-2-pyridylthio)pyridine” is complex, as indicated by its molecular formula C9H6N4O2S . Unfortunately, the specific details about its molecular structure are not available in the retrieved sources.

properties

IUPAC Name

2-(3-nitropyridin-2-yl)sulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O2S/c14-13(15)7-3-1-4-10-8(7)16-9-11-5-2-6-12-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHXUEUJDJXTHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SC2=NC=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50978447
Record name 2-[(3-Nitropyridin-2-yl)sulfanyl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50978447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Nitropyridin-2-yl)sulfanylpyrimidine

CAS RN

62782-69-8
Record name Pyrimidine, 2-(3-nitro-2-pyridylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062782698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC288668
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288668
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(3-Nitropyridin-2-yl)sulfanyl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50978447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2.8 g of 2-mercaptopyrimidine in 35 ml 5.5% aqueous sodium hydroxide solution was added to 3.95 g 2-chloro-3-nitropyridine in 15 ml DMSO that was preheated to 92° C. The mixture, already containing precipitated product, cooled, and then was reheated to reflux at 82° C. After one hour, the reaction was allowed to cool and then poured into 150 ml ice-water. The precipitate was collected by filtration, washed with water and 95% ethanol, and then recrystallized from 95% ethanol to give 4.34 g (74% yield), mp 122.5°-124° C.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
3.95 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

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